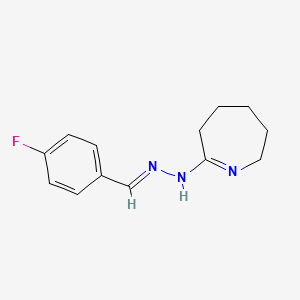
3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6-iodoanthranilic acid.
Formation of Quinazolinone Core: The 2-chlorobenzylamine is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different halogen or functional group substitutions.
Oxidation and Reduction: Products with altered oxidation states.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinazolinone derivatives.
Industrial Applications:
作用机制
The mechanism of action of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms may enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(2-Chlorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
6-Iodo-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may influence its binding properties and specificity.
2-Chlorobenzyl-4(3H)-quinazolinone: Lacks the iodine atom, potentially altering its pharmacological profile.
Uniqueness
The unique combination of chlorine and iodine atoms in 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone distinguishes it from other quinazolinone derivatives. This structural feature may contribute to its enhanced biological activity and potential therapeutic applications.
属性
CAS 编号 |
302913-47-9 |
|---|---|
分子式 |
C15H10ClIN2O |
分子量 |
396.61 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-13-4-2-1-3-10(13)8-19-9-18-14-6-5-11(17)7-12(14)15(19)20/h1-7,9H,8H2 |
InChI 键 |
MKELOZAJADYFTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986045.png)


![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)



![3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11986081.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11986115.png)
